molecular formula C8H4BrF3O B1351150 2,4,5-Trifluorophenacyl bromide CAS No. 193977-34-3

2,4,5-Trifluorophenacyl bromide

Cat. No.: B1351150
CAS No.: 193977-34-3
M. Wt: 253.02 g/mol
InChI Key: FUXKXNLPKBSNNE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenacyl bromide (CAS 193977-34-3) is a fluorinated aromatic compound with the molecular formula C₈H₅BrF₃O. It consists of a phenacyl group (acetophenone derivative) substituted with three fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring and a bromine atom attached to the α-carbon of the ketone (Figure 1). This structure confers strong electron-withdrawing properties due to the combined inductive effects of fluorine and the ketone group, making it a reactive alkylating agent in organic synthesis. It is commonly used in the preparation of fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,5-trifluoroacetophenone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the carbonyl carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide group in 2,4,5-trifluorophenacyl bromide undergoes nucleophilic displacement with various nucleophiles:

NucleophileProductConditionsYieldSource
AminesSubstituted phenacyl aminesK₂CO₃, acetone, reflux (2h)75–90%
ThiolsThioethersNaOH (10%), methanol, RT (6h)65–85%
AlcoholsEther derivativesKOH, methanol, reflux (24h)60–78%

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the bromide. The electron-withdrawing trifluorophenyl group stabilizes the transition state, enhancing reactivity .

Elimination Reactions

Under basic conditions, this compound eliminates HBr to form α,β-unsaturated ketones:

Reaction :
C7H3BrF3O+BaseC7H2F3O2+HBr\text{C}_7\text{H}_3\text{BrF}_3\text{O}+\text{Base}\rightarrow \text{C}_7\text{H}_2\text{F}_3\text{O}_2+\text{HBr}

Conditions :

  • Base : DBU or KOtBu

  • Solvent : THF, 60°C, 4h

  • Yield : 70–85%

The fluorine substituents increase the acidity of α-hydrogens, facilitating dehydrohalogenation.

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings with aryl boronic acids:

Reaction :
C7H3BrF3O+ArB OH 2Pd PPh3 4,Na2CO3Biaryl ketone\text{C}_7\text{H}_3\text{BrF}_3\text{O}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl ketone}

Conditions :

  • Solvent: DME/H₂O (3:1)

  • Temperature: 90°C, 12h

  • Yield : 55–70%

Grignard Reagent Formation

The bromide can form Grignard reagents for carboxylation:

Procedure :

  • React with magnesium in THF under N₂.

  • Quench with CO₂ to form 2,4,5-trifluorophenylacetic acid.

Conditions :

  • Temperature: 50–55°C, 2h

  • Yield : 85–90%

Stability and Reactivity Trends

  • Solubility : Prefers polar aprotic solvents (DMF, acetone).

  • Thermal Stability : Decomposes above 200°C .

  • Electrophilicity : Enhanced by meta- and para-fluorine substituents, directing nucleophiles to the α-carbon .

Scientific Research Applications

Organic Synthesis

2,4,5-Trifluorophenacyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations.

Biochemistry

In proteomics research, this compound is utilized for the derivatization of peptides and proteins to facilitate their analysis by mass spectrometry. This process is crucial for identifying and quantifying biomolecules in biological samples.

Pharmaceutical Research

The compound is investigated for its potential as a building block in the development of new therapeutic agents. Its unique structure may contribute to improved biological activity against various diseases.

Material Science

This compound is also used in the synthesis of specialty chemicals and materials that possess specific fluorinated functionalities. These materials often exhibit enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound alongside other fluorinated compounds. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further exploration in medicinal chemistry.

Case Study 2: Respiratory Effects

Research on occupational exposure to this compound highlighted respiratory irritation symptoms among workers. Longitudinal studies indicated that even after cessation of exposure, some individuals experienced prolonged respiratory issues, emphasizing the need for safety measures when handling this compound.

Mechanism of Action

The mechanism of action of 2,4,5-trifluorophenacyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenacyl Bromides

2,3,6-Trifluorophenacyl Bromide (CAS 886762-81-8)

  • Structural Differences : Fluorine atoms are positioned at 2-, 3-, and 6-positions on the benzene ring.
  • Applications : Less commonly reported in literature, suggesting niche use in regioselective reactions .

4-Fluorophenacyl Bromide (CAS 403-42-9)

  • Structural Differences : Contains a single fluorine atom at the 4-position.
  • Reactivity : Lower electron-withdrawing capacity compared to trifluorinated analogs, resulting in slower nucleophilic substitution reactions.
  • Applications : Widely used as a derivatization agent in analytical chemistry for detecting carboxylates and phosphates .

Non-Fluorinated Phenacyl Bromide

  • Structural Differences : Lacks fluorine substituents.
  • Reactivity : Significantly less electrophilic due to the absence of electron-withdrawing fluorine atoms, requiring harsher reaction conditions for alkylation.
  • Applications: Limited to non-fluorinated target molecules, such as simple alkylation or peptide synthesis.

Table 1: Key Properties of Fluorinated Phenacyl Bromides

Compound Fluorine Positions Molecular Formula Molecular Weight (g/mol) Reactivity (Relative)
2,4,5-Trifluorophenacyl Br 2, 4, 5 C₈H₅BrF₃O 262.03 High
2,3,6-Trifluorophenacyl Br 2, 3, 6 C₈H₅BrF₃O 262.03 Moderate
4-Fluorophenacyl Br 4 C₈H₆BrFO 217.04 Low

Fluorinated Benzyl Bromides

2,4,5-Trifluorobenzyl Bromide (CAS not specified)

  • Structural Differences : Contains a benzyl group (CH₂Br) instead of a phenacyl group (COCH₂Br).
  • Reactivity : The absence of a ketone reduces electron withdrawal, leading to lower electrophilicity. Reactivity is dominated by the benzyl bromide moiety, favoring SN2 mechanisms.
  • Applications : Used in cross-coupling reactions and as a building block for fluorinated polymers .

2,4-Difluorobenzyl Bromide (CAS 203923-85-5)

  • Structural Differences : Two fluorine atoms at 2- and 4-positions.
  • Reactivity : Intermediate electron withdrawal compared to trifluorinated analogs, with moderate reactivity in nucleophilic substitutions.
  • Applications : Intermediate in the synthesis of antifungal agents and liquid crystals .

Table 2: Comparison with Fluorinated Benzyl Bromides

Compound Functional Group Fluorine Positions Molecular Formula Reactivity (Relative)
2,4,5-Trifluorophenacyl Br COCH₂Br 2, 4, 5 C₈H₅BrF₃O High (SN1/SN2)
2,4,5-Trifluorobenzyl Br CH₂Br 2, 4, 5 C₇H₅BrF₃ Moderate (SN2)
2,4-Difluorobenzyl Br CH₂Br 2, 4 C₇H₅BrF₂ Low-Moderate (SN2)

Other Fluorinated Aromatic Bromides

(Bromodifluoromethyl)triphenylphosphonium Bromide (CAS 18617-69-1)

  • Structural Differences : Contains a phosphonium core with a bromodifluoromethyl group.
  • Reactivity : Functions as a difluorocarbene precursor rather than an alkylating agent. Reactivity is driven by the phosphonium salt’s stability and leaving group ability.
  • Applications: Key reagent for introducing CF₂ groups in organofluorine chemistry .

4-(Trifluoromethyl)phenethyl Bromide

  • Structural Differences : Features a trifluoromethyl (-CF₃) group and ethyl bromide chain.
  • Reactivity : The strong electron-withdrawing -CF₃ group enhances stability but reduces electrophilicity at the β-carbon.
  • Applications : Building block for trifluoromethylated surfactants and ionic liquids .

Biological Activity

2,4,5-Trifluorophenacyl bromide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial properties, and potential mechanisms of action based on recent research findings.

  • Chemical Formula : C₈H₅BrF₃
  • Molecular Weight : 253.02 g/mol
  • Melting Point : 58-60 °C

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several human tumor cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Carcinoma)33
HepG2 (Liver Carcinoma)25
MDA-MB-231 (Breast Cancer)35
HCT-116 (Colon Cancer)30

These values indicate moderate cytostatic activity, suggesting that this compound may inhibit cancer cell proliferation effectively while showing minimal toxicity to normal cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound may trigger chromatin condensation and DNA damage in treated cells, leading to an increase in reactive oxygen species (ROS) generation and subsequent apoptosis .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in the following table:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.14
Escherichia coli10.94
Pseudomonas aeruginosa12.00
Bacillus subtilis12.96

The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on four different cancer cell lines (HeLa, HepG2, MDA-MB-231, and HCT-116). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 25 to 35 µM across different cell lines .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against various pathogens. The findings revealed effective inhibition of microbial growth at low concentrations (MIC values ranging from 10.94 to 12.96 µg/mL), suggesting its potential utility in treating bacterial infections .
  • Molecular Docking Studies : Molecular docking simulations have been performed to understand the interaction of this compound with epidermal growth factor receptors (EGFR). These studies provide insights into the potential pathways through which this compound may exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-Trifluorobenzyl Bromide (CAS 157911-56-3) in academic laboratories?

  • Methodology : The compound can be synthesized via halogenation of 2,4,5-trifluorotoluene using brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions. Alternatively, Grignard reagent intermediates (e.g., benzylmagnesium bromide derivatives) may be employed for functionalization, as suggested by analogous benzyl bromide syntheses .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification typically involves fractional distillation (predicted boiling point: 188.8±35.0°C) under inert atmosphere due to its lachrymatory and corrosive nature .

Q. How should researchers handle and store 2,4,5-Trifluorobenzyl Bromide to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles, fume hood) due to its corrosive (Risk Phrase R34) and toxic (R25) properties. Avoid inhalation (S23) and direct contact with skin/eyes .
  • Storage : Store in sealed, amber glassware under inert gas (N2/Ar) at room temperature. The compound is sensitive to moisture and light, which may degrade its reactivity .

Q. What analytical techniques are optimal for characterizing 2,4,5-Trifluorobenzyl Bromide?

  • Characterization Methods :

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines).
  • GC-MS : Verify purity and detect volatile byproducts (e.g., debrominated derivatives) .
  • Elemental Analysis : Confirm molecular formula (C7H4BrF3) and molecular weight (225.01 g/mol) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of 2,4,5-Trifluorobenzyl Bromide in nucleophilic substitutions?

  • Mechanistic Insight : The electron-withdrawing nature of fluorine atoms activates the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. Meta- and para-fluorine substituents enhance electrophilicity at the benzylic carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids like 2,4,5-Trifluorophenylboronic acid ).
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., conductivity measurements or HPLC monitoring).

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Side Reactions :

  • Hydrolysis : Formation of 2,4,5-trifluorobenzyl alcohol due to trace moisture. Mitigate using molecular sieves or anhydrous solvents.
  • Elimination : Competing dehydrohalogenation under high temperatures. Optimize reaction temperature (<100°C) and use polar aprotic solvents (e.g., DMF) .
    • Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. How does 2,4,5-Trifluorobenzyl Bromide perform as a precursor in pharmaceutical intermediate synthesis?

  • Case Study : It serves as a key intermediate in synthesizing Sitagliptin N-BOC impurity, where the benzylic bromide undergoes nucleophilic displacement with amines or thiols. Reaction efficiency depends on steric hindrance from fluorine substituents .
  • Optimization : Screen catalysts (e.g., KI or phase-transfer agents) to enhance displacement yields in biphasic systems.

Q. What computational approaches predict the stability and reactivity of 2,4,5-Trifluorobenzyl Bromide under varying conditions?

  • DFT Modeling : Calculate bond dissociation energies (C-Br) and Fukui indices to predict reactive sites. Compare with experimental data (e.g., Arrhenius plots for thermal decomposition) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

Properties

IUPAC Name

2-bromo-1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXKXNLPKBSNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382490
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193977-34-3
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L 3-neck round bottom flask was charged with 2′,4′,5′-trifluorophenylacetophenone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at ambient temperature. Ice water was added to the reaction flask and the mixture was stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method d) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

A 1 L 3-neck round bottom flask was charged with 1-(2,4,5-trifluorophenyl)ethanone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at about 23° C. Ice water was added to the reaction flask and the layers were stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method b) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

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